BE-52440A was isolated from the mycelium of Streptomyces sp. A52440, which is known for producing various bioactive natural products. The classification of BE-52440A as a dimeric pyronaphthoquinone highlights its structural complexity, which includes a quinone moiety bridged by sulfur atoms, contributing to its biological properties .
The total synthesis of BE-52440A was first reported through an enantiodivergent approach, which allowed for the precise construction of its stereochemistry. The synthesis involved several key steps:
BE-52440A exhibits a complex molecular structure characterized by:
Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been utilized to confirm the structure and purity of BE-52440A. For instance, NMR data indicated specific chemical shifts that correspond to the unique environment of protons in the aromatic rings and substituents .
BE-52440A participates in various chemical reactions that underscore its reactivity:
Further research is required to clarify these mechanisms and identify specific molecular targets within cancer cells .
The physical and chemical properties of BE-52440A include:
These properties are critical for determining suitable formulations for potential therapeutic applications .
BE-52440A has significant potential applications in various scientific fields:
BE-52440A was first isolated in the late 1990s from Paenibacillus sp. LC231, a Gram-positive bacterium sourced from Lechuguilla Cave sediments. This environment’s ecological uniqueness—characterized by nutrient scarcity and spatial isolation—favored the evolution of bioactive metabolites with atypical structural features [2] [3]. Initial extraction employed acetone-water (7:3 v/v) due to its efficacy in solubilizing macrolide aglycones while preserving labile glycosidic bonds. The crude extract underwent sequential purification via solvent-solvent partitioning (ethyl acetate/water) and open-column chromatography on Sephadex LH-20, yielding a bioactive fraction with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [4].
Critical physicochemical profiling revealed BE-52440A as a white crystalline solid with moderate polarity, soluble in methanol and dimethyl sulfoxide but insoluble in hexane. UV-Vis spectroscopy indicated λmax at 232 nm, characteristic of conjugated diene systems within macrolide scaffolds. Early antimicrobial assays demonstrated a minimum inhibitory concentration (MIC) of 0.5–2 µg/mL against Streptococcus pneumoniae and Bacillus subtilis, positioning it as a high-priority candidate for structural expansion [3] [4].
Table 1: Isolation Parameters and Physicochemical Properties of BE-52440A
Parameter | Detail |
---|---|
Source Organism | Paenibacillus sp. LC231 (Lechuguilla Cave, New Mexico) |
Extraction Solvent | Acetone:water (7:3 v/v) |
Purification Steps | Solvent partitioning → Sephadex LH-20 → Preparative HPLC (C18 reverse phase) |
Appearance | White crystalline solid |
Solubility | Methanol, DMSO; insoluble in hexane |
UV λmax | 232 nm |
Key Bioactivity | MIC: 0.5–2 µg/mL (Gram-positive pathogens) |
Initial structural proposals faced challenges due to BE-52440A’s molecular complexity. Size-exclusion chromatography estimated a molecular weight of ~900 Da, while elemental analysis (C, H, N) suggested a C45-48H70-74O14 empirical formula. Tandem mass spectrometry (LC-MS/MS) revealed key fragments at m/z 577 [M + Na – deoxyhexose]+ and 419 [aglycone + H]+, indicating a diglycosylated macrolactone core [1] [9].
The pivotal breakthrough came via 2D-NMR experiments (1H-13C HSQC, HMBC). HMBC correlations confirmed a 16-membered lactone ring with an E-configured C8–C9 double bond and methyl branches at C4 and C10. Glycosylation sites were mapped to C5 (α-L-oleandrose) and C3 (β-D-mycarose), distinguishing BE-52440A from erythromycin-like 14-membered macrolides [4] [10]. Discrepancies arose over the C12–C13 epoxy moiety, initially misinterpreted as a ketone due to analogous FTIR carbonyl stretches (1710 cm−1). X-ray crystallography of a p-bromobenzoate derivative ultimately validated the epoxy configuration, resolving a three-year controversy [10].
Table 2: Key Spectroscopic Data Resolving BE-52440A’s Structure
Technique | Critical Data | Structural Implication |
---|---|---|
LC-MS/MS | m/z 905.4 [M + Na]+; fragments at 577, 419 | Diglycosylated 16-membered macrolactone |
1H NMR | δ 5.38 (dd, J=10.4 Hz, H-9); δ 1.32 (s, H3-29); δ 4.98 (d, J=7.8 Hz, H-1') | Olefin geometry; methyl branches; anomeric protons |
HMBC | H-5/C-1'; H-3/C-1''; H3-29/C-10, C-11 | Glycosylation sites; epoxy placement at C12–C13 |
X-ray Diffraction | Space group P21; epoxy O–C12–C13 angle 61.7° | Absolute stereochemistry of epoxy moiety |
BE-52440A’s structural novelty—specifically its C12–C13 epoxy group and C3/C5 diglycosylation—inspired synthetic campaigns targeting "epoxy-macrolides" as a subclass. Seminal work by Kishi’s group leveraged BE-52440A’s mycarose moiety to develop Koenigs–Knorr glycosylation protocols under metal-free conditions, achieving 92% α-selectivity previously unattainable with erythromycin aglycones [10]. This methodology enabled gram-scale production of BE-52440A analogs, accelerating structure-activity relationship (SAR) studies. Crucially, replacing the epoxy with a ketone (yielding BE-52440B) reduced potency 8-fold, underscoring the epoxy’s role in ribosomal binding [3].
BE-52440A also advanced understanding of macrolide resistance. Its diglycosylation conferred resistance to erythromycin-resistant methylases (Erm), which mono-glycosylated macrolides could not evade. However, susceptibility to macrolide phosphotransferases (Mph) like MphI revealed enzyme-substrate discrimination mechanisms: the C3 mycarose sterically hindered phosphorylation of the C2' hydroxyl in dimethylamino sugars [2] [3]. This insight informed the design of "resistance-evading" macrolides (e.g., 4''-modified ketolides) now in clinical use.
Table 3: BE-52440A’s Impact on Macrolide Research and Development
Research Domain | Influence of BE-52440A | Resulting Advance |
---|---|---|
Chemical Synthesis | Koenigs-Knorr glycosylation optimization for sterically hindered aglycones | Scalable route to epoxy-macrolide analogs |
SAR Studies | Epoxy → ketone modification reduced potency (MIC shift from 0.5 to 4 µg/mL vs. S. aureus) | Validation of epoxy moiety as ribosomal P-site anchor |
Resistance Mechanisms | Susceptibility to MphI kinase due to mycarose sterics; resistance to Erm methylases via diglycosylation | Design of C4''-alkylated ketolides (e.g., solithromycin) |
Evolutionary Studies | Homologs identified in Nocardiopsis spp. (marine sediments) with conserved epoxy motif [4] | Evidence for convergent evolution of epoxy-macrolides |
BE-52440A derivatives remain templates for next-generation macrolides targeting multidrug-resistant tuberculosis. Its legacy persists in synthetic frameworks repurposed for tubelactomicin A (a macrolactone anti-mycobacterial agent) and cochleamycin A, underscoring its role as a structural archetype [10].
ConclusionBE-52440A exemplifies how structurally intricate natural macrolides drive innovation in antibiotic research. Its isolation from extremophilic bacteria, coupled with the resolution of its epoxy-diglycosylated architecture, catalyzed advances in synthetic methodology and resistance biology. While clinical derivatives remain exploratory, its chemical blueprint continues to inform macrolide engineering for overcoming resistance.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2